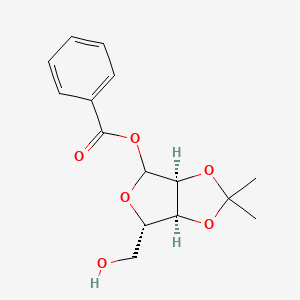
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol . It is a derivative of L-ribofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside typically involves the protection of the hydroxyl groups of L-ribofuranose followed by benzoylation. The process begins with the formation of the isopropylidene acetal by reacting L-ribofuranose with acetone in the presence of an acid catalyst. This step protects the 2,3-hydroxyl groups. Subsequently, the protected ribofuranose is treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, while the isopropylidene group provides stability and protection to the ribofuranose moiety. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl β-D-ribofuranoside: Similar in structure but with a benzyl group instead of a benzoyl group.
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: Similar in structure but with a methyl group instead of a benzoyl group.
Ribonucleosides: Compounds like ribostamycin, butirosin B, neomycin, and paromomycin contain an O-β-D-ribofuranoside ring in their structure.
Uniqueness
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is unique due to its combination of a benzoyl group and an isopropylidene-protected ribofuranose. This combination provides both stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
Eigenschaften
Molekularformel |
C15H18O6 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
[(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14?/m0/s1 |
InChI-Schlüssel |
ZQRVXCGCJZAEED-RRLUTRQMSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


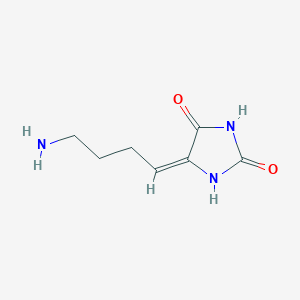
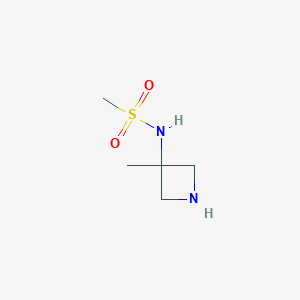
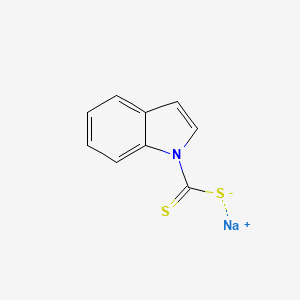
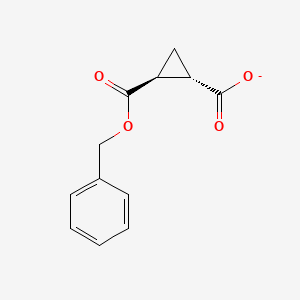
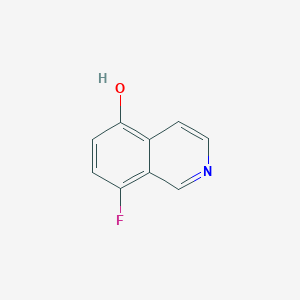
![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
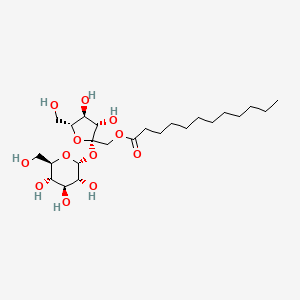
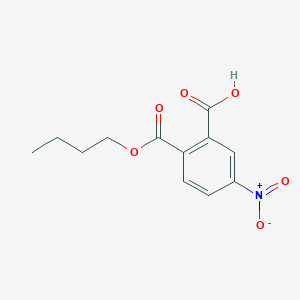

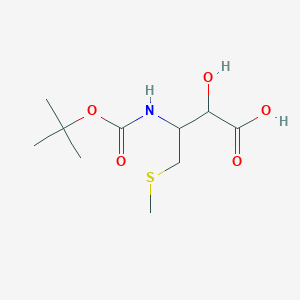
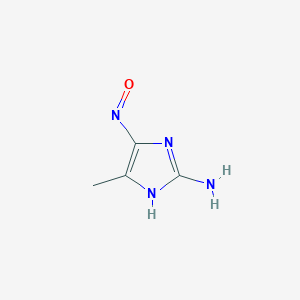

![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
